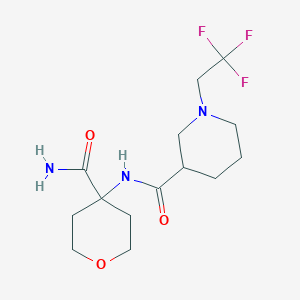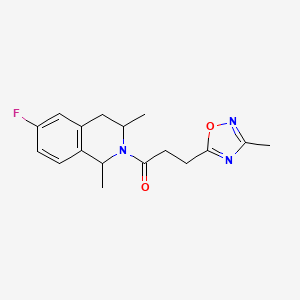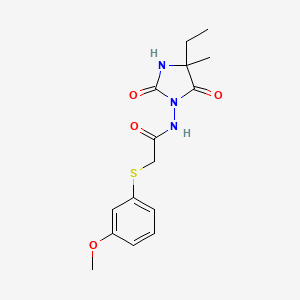![molecular formula C20H30N4O3 B6962233 3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one](/img/structure/B6962233.png)
3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one is an organic compound known for its distinct structural features, which combine functionalities from anilino, piperazinyl, and morpholino groups. The unique combination of these functional groups imparts this molecule with interesting physicochemical properties and potential biological activities, making it a subject of research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one typically involves a multi-step process. Here is a generalized method:
Synthesis of Intermediate: : A key intermediate is often synthesized by reacting 2-methylaniline with an appropriate acylating agent, forming a substituted aniline derivative.
Formation of Piperazinyl Derivative: : The intermediate is then reacted with a piperazine derivative, 4-(2-morpholin-4-yl-2-oxoethyl)piperazine, under suitable conditions (typically in the presence of a base such as triethylamine) to form the final product.
Reaction Conditions: : The reactions are usually carried out under inert atmosphere conditions to prevent unwanted side reactions, with temperatures ranging from room temperature to moderate heating, and monitored using techniques like TLC (Thin Layer Chromatography).
Industrial Production Methods
In industrial settings, the synthesis is scaled up using batch or continuous flow processes. The reaction parameters are carefully optimized to maximize yield and purity, employing automated systems for precise control of temperature, pressure, and reactant addition. Post-reaction, purification steps like crystallization or chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound 3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: : Can be oxidized at the aniline or morpholino moieties.
Reduction: : Potential reduction of the ketone group within the morpholino ring.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic ring or piperazine.
Common Reagents and Conditions
Oxidation: : Common oxidants like potassium permanganate or chromic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactivity with halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The primary products of these reactions include oxidized derivatives, reduced ketone forms, and substituted anilino or piperazine derivatives, depending on the reagents and conditions applied.
Aplicaciones Científicas De Investigación
3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one has several research applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis for complex molecule construction.
Biology: : Studied for its interactions with biological macromolecules, potentially acting as an inhibitor or modulator of enzymatic activities.
Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: : Utilized in the development of novel materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action for this compound varies depending on its application:
Molecular Targets: : May target enzymes, receptors, or other proteins, binding to active sites or modulating functional groups.
Pathways Involved: : Potentially interferes with signal transduction pathways, metabolic cycles, or gene expression mechanisms.
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups, 3-(2-Methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one stands out due to its unique combination of anilino, piperazine, and morpholino functionalities. Similar compounds include:
3-(2-Aminoanilino)-1-[4-(2-piperidin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one: : Lacks the methyl group, which affects its chemical reactivity and biological properties.
3-(2-Methylanilino)-1-[4-(2-pyrrolidin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one: : Features a pyrrolidine ring instead of morpholine, altering its molecular interactions and application scope.
Conclusion
This compound's distinct structure and versatile reactivity open a multitude of pathways for scientific exploration and industrial application. Its synthesis and functional properties continue to be a rich area for further research and development.
Propiedades
IUPAC Name |
3-(2-methylanilino)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-17-4-2-3-5-18(17)21-7-6-19(25)23-10-8-22(9-11-23)16-20(26)24-12-14-27-15-13-24/h2-5,21H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPUSRJWWGLYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6962151.png)
![[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea](/img/structure/B6962159.png)
![N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide](/img/structure/B6962163.png)


![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962171.png)
![1-(4-fluorophenyl)-5-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,2,4-triazole-3-carboxamide](/img/structure/B6962175.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6962183.png)
![2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6962188.png)
![3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide](/img/structure/B6962209.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6962219.png)
![4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6962220.png)

![N-(5-bromopyridin-2-yl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B6962235.png)
